BI 2536 was developed by Boehringer Ingelheim and is classified as a small molecule inhibitor targeting the polo-like kinase family, specifically polo-like kinase 1. This classification places it within a broader category of antineoplastic agents that are designed to interfere with cancer cell proliferation.
The synthesis of BI 2536 involves several key steps, typically starting from readily available chemical precursors. The synthetic route includes:
The synthesis process is optimized to ensure high yields and purity, which are essential for subsequent biological evaluations .
The molecular formula of BI 2536 is , and it has a molecular weight of approximately 378.42 g/mol. The compound features a complex structure that includes:
The three-dimensional structure can be visualized using molecular modeling software, which illustrates how the compound interacts with its target at the atomic level .
BI 2536 primarily acts through competitive inhibition of polo-like kinase 1. The mechanism involves:
This inhibition leads to mitotic arrest, predominantly at the G2/M phase of the cell cycle, ultimately resulting in apoptosis in susceptible cancer cell lines .
The mechanism by which BI 2536 exerts its effects involves several key processes:
BI 2536 has been extensively studied for its potential applications in cancer therapy:
BI 2536 (chemical name: 4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide) is a potent small-molecule inhibitor developed by Boehringer Ingelheim through high-throughput kinase screening and optimization. It selectively targets Polo-like kinase 1 (PLK1), a serine/threonine kinase pivotal in mitosis regulation. BI 2536 functions as an ATP-competitive inhibitor with an IC₅₀ of 0.83 nM against PLK1, demonstrating >30-fold selectivity over PLK2 (IC₅₀ = 3.5 nM) and PLK3 (IC₅₀ = 9 nM) [3] [8]. Mechanistically, it disrupts PLK1’s kinase domain, preventing phosphorylation of downstream substrates like Cdc25C and Cyclin B1, which are essential for G₂/M transition, spindle assembly, and chromosome segregation [1] [6].
Preclinical studies established BI 2536’s broad antitumor activity. In neuroblastoma cell lines, it reduced viability with IC₅₀ values <100 nM, inducing G₂/M arrest and apoptosis [1]. Similar potency was observed in ovarian cancer (IC₅₀ = 28–57 nM) and small-cell lung cancer (SCLC) models [5] [9]. In vivo, BI 2536 inhibited tumor growth in xenograft models by up to 80% at tolerated doses (25–50 mg/kg), with notable blood-brain barrier penetration enhancing its utility in CNS malignancies [3] [8].
Despite promising preclinical data, early-phase clinical trials (NCT00412867, NCT00743379) revealed partial responses in solid tumors, prompting research into resistance mechanisms and combination strategies [6] [9]. BI 2536’s versatility as a chemical probe has extended to novel drug modalities, serving as a warhead in Proteolysis-Targeting Chimeras (PROTACs) to degrade PLK1 and BRD4 simultaneously [7].
Table 1: BI 2536 Selectivity and Antiproliferative Activity
Target/Cell Line | IC₅₀/GI₅₀ | Biological Effect |
---|---|---|
PLK1 kinase activity | 0.83 nM | Inhibition of mitotic progression |
BRD4 bromodomain | 25 nM | Suppression of c-Myc transcription |
A549 (lung cancer) | 50–57 nM | Cell cycle arrest, reduced viability |
HeLa (cervical cancer) | 34 nM | Apoptosis induction |
SH-SY5Y (neuroblastoma) | <100 nM | G₂/M arrest, caspase-3 activation |
PLK1 is overexpressed in diverse malignancies due to its central role in driving cell proliferation and suppressing apoptosis. Its expression correlates with genomic instability, aggressive phenotypes, and poor clinical outcomes. In neuroblastoma, elevated PLK1 mRNA levels are associated with high-risk disease and 5-year survival rates <40% [1]. Similarly, PLK1 overexpression in esophageal carcinoma and bladder cancer predicts reduced 3-year survival and higher pathological grades [2] [6]. Mechanistically, PLK1 supports oncogenesis through:
Notably, PLK1 expression is a biomarker for MYC/MYCN-driven cancers. In SCLC, MYC amplification increases PLK1 transcription, rendering tumors susceptible to BI 2536 [9]. PLK1 inhibition exploits cancer cell dependency on mitotic progression while sparing normal cells with lower proliferation rates, providing a therapeutic window.
Table 2: PLK1 Overexpression and Clinical Correlations in Human Cancers
Cancer Type | Overexpression Frequency | Prognostic Association |
---|---|---|
Neuroblastoma | 70–80% of high-risk cases | 5-year survival <40% |
Small-cell lung cancer (SCLC) | >60% of tumors | Shorter progression-free survival |
Esophageal carcinoma | 45–60% | 3-year survival reduction (p<0.05) |
Bladder cancer | 50–70% | Higher pathological grade (p=0.0024) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1